LY-466195
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Overview
Description
LY466195 is a selective and competitive antagonist of the kainate receptor, specifically targeting the GLUK5 subunit. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. LY466195 has shown promise in modulating neurotransmission and has been investigated for its effects on ethanol consumption and withdrawal symptoms in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY466195 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of LY466195 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves scaling up the reaction volumes, optimizing reaction times, and ensuring consistent quality control measures. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: LY466195 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon and reaction conditions like elevated temperatures and pressures are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .
Scientific Research Applications
Chemistry: Used as a tool compound to study the function of kainate receptors and their role in neurotransmission.
Biology: Investigated for its effects on neuronal activity and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders, including alcohol use disorder and epilepsy.
Industry: Utilized in the development of new pharmacological agents targeting kainate receptors
Mechanism of Action
LY466195 exerts its effects by selectively binding to the GLUK5 subunit of kainate receptors, thereby inhibiting their activity. This antagonism modulates the excitatory neurotransmission mediated by glutamate, leading to changes in neuronal activity and synaptic plasticity. The compound’s effects on ethanol consumption and withdrawal symptoms are thought to be mediated through its influence on the reward pathways and neurotransmitter systems involved in addiction .
Comparison with Similar Compounds
Topiramate: An antiepileptic drug that also targets kainate receptors but has broader effects on multiple receptor systems.
NBQX: A non-selective antagonist of kainate and AMPA receptors, used as a research tool to study excitatory neurotransmission.
CNQX: Another non-selective antagonist of kainate and AMPA receptors, similar to NBQX.
Uniqueness of LY466195: LY466195 is unique in its high selectivity and competitive antagonism of the GLUK5 subunit of kainate receptors. This specificity allows for more targeted modulation of excitatory neurotransmission, reducing the likelihood of off-target effects seen with less selective compounds .
Properties
CAS No. |
317844-33-0 |
---|---|
Molecular Formula |
C16H24F2N2O4 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H24F2N2O4/c17-16(18)5-13(15(23)24)20(8-16)7-9-1-2-10-6-19-12(14(21)22)4-11(10)3-9/h9-13,19H,1-8H2,(H,21,22)(H,23,24)/t9-,10-,11+,12-,13-/m0/s1 |
InChI Key |
OXQXJYQSWZFDBB-WJTVCTBASA-N |
SMILES |
C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CN3CC(C[C@H]3C(=O)O)(F)F)C(=O)O |
Canonical SMILES |
C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-((2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl)decahydro-3-isoquinolinecarboxylic acid LY 466195 LY-466195 LY466195 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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